molecular formula C16H10ClF5N2O3 B5495958 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA

Cat. No.: B5495958
M. Wt: 408.70 g/mol
InChI Key: MIEZTZAORVQWDW-UHFFFAOYSA-N
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Description

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a synthetic organic compound characterized by the presence of chlorodifluoromethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(chlorodifluoromethoxy)aniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by the presence of aromatic rings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to various functionalized compounds.

Scientific Research Applications

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

  • 1-(Chlorodifluoromethoxy)-4-nitrobenzene
  • 4-(Trifluoromethyl)benzoyl chloride

Comparison: Compared to similar compounds, 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to the combination of chlorodifluoromethoxy and trifluoromethyl groups. This dual functionality imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability. These features make it particularly valuable in applications requiring robust and versatile compounds.

Properties

IUPAC Name

N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF5N2O3/c17-16(21,22)27-12-7-5-11(6-8-12)23-14(26)24-13(25)9-1-3-10(4-2-9)15(18,19)20/h1-8H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEZTZAORVQWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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